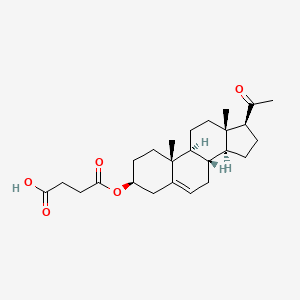

Pregnenolone succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est décrit comme un glucocorticoïde et un anti-inflammatoire et a été commercialisé comme un médicament topique pour le traitement des dermatites allergiques, prurigineuses et inflammatoires . De plus, le succinate de prégnénolone a une activité de neurostéroïde et forme un analogue de la progestérone par déshydrogénation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le succinate de prégnénolone est synthétisé par estérification de la prégnénolone avec l’anhydride succinique. La réaction implique généralement l’utilisation d’une base telle que la pyridine ou la triéthylamine pour catalyser le processus d’estérification. La réaction est effectuée dans des conditions anhydres pour éviter l’hydrolyse de l’anhydride .

Méthodes de production industrielle : La production industrielle de succinate de prégnénolone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir une qualité de produit constante. Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate de prégnénolone subit diverses réactions chimiques, notamment :

Oxydation : Conversion en sulfate de prégnénolone par oxydation.

Réduction : Réduction en prégnénolone.

Substitution : Réactions d’estérification pour former d’autres esters.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Réactifs tels que l’anhydride succinique ou l’anhydride acétique.

Principaux produits formés :

Oxydation : Sulfate de prégnénolone.

Réduction : Prégnénolone.

Substitution : Divers esters de prégnénolone.

Applications De Recherche Scientifique

Le succinate de prégnénolone a un large éventail d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse d’autres stéroïdes et d’analogues stéroïdiens.

Biologie : Étudié pour son rôle dans la modulation des canaux ioniques et des récepteurs neurotransmetteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des maladies neurodégénératives, de l’inflammation et des affections cutanées.

Industrie : Utilisé dans la formulation de crèmes et de pommades topiques pour des applications dermatologiques .

Mécanisme D'action

Le succinate de prégnénolone exerce ses effets par le biais de multiples mécanismes :

Activité glucocorticoïde : Agit comme un glucocorticoïde, réduisant l’inflammation et les réponses immunitaires.

Activité de neurostéroïde : Module les canaux ioniques et les récepteurs neurotransmetteurs, notamment le récepteur GABA A et le récepteur NMDA.

Analogue de la progestérone : Forme un analogue de la progestérone par déshydrogénation, influençant les voies hormonales.

Composés similaires :

Acétate de prégnénolone : Un autre ester de prégnénolone avec des propriétés anti-inflammatoires similaires.

Acétate de prébédiolone : Un ester 21-acétate de 21-hydroxyprégnénolone avec des applications similaires

Unicité : Le succinate de prégnénolone est unique en raison de son double rôle de glucocorticoïde et de neurostéroïde. Sa capacité à moduler à la fois le récepteur GABA A et le récepteur NMDA le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Pregnenolone Acetate: Another ester of pregnenolone with similar anti-inflammatory properties.

Prebediolone Acetate: A 21-acetate ester of 21-hydroxypregnenolone with similar applications

Uniqueness: Pregnenolone succinate is unique due to its dual role as a glucocorticoid and neurosteroid. Its ability to modulate both the GABA A receptor and NMDA receptor sets it apart from other similar compounds .

Propriétés

Numéro CAS |

4598-67-8 |

|---|---|

Formule moléculaire |

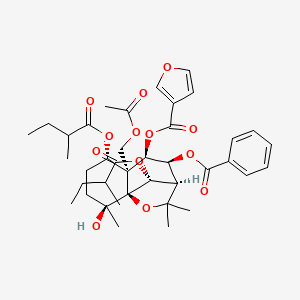

C25H36O5 |

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

4-[[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H36O5/c1-15(26)19-6-7-20-18-5-4-16-14-17(30-23(29)9-8-22(27)28)10-12-24(16,2)21(18)11-13-25(19,20)3/h4,17-21H,5-14H2,1-3H3,(H,27,28)/t17-,18-,19+,20-,21-,24-,25+/m0/s1 |

Clé InChI |

OZZAYJQNMKMUSD-DMISRAGPSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C |

| 4598-67-8 | |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

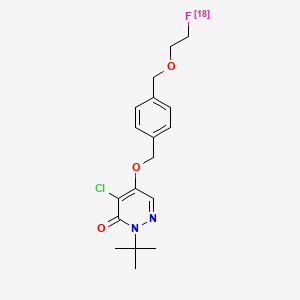

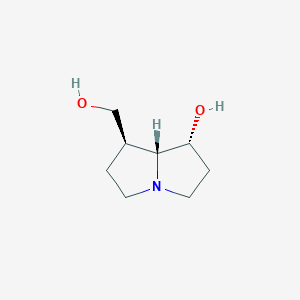

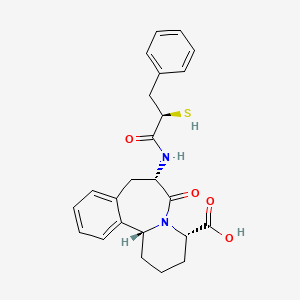

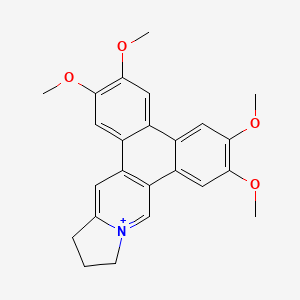

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.